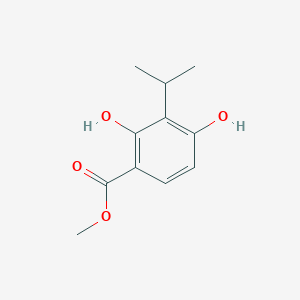![molecular formula C15H16Cl2N2O B14499344 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline CAS No. 63843-24-3](/img/structure/B14499344.png)
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 6, a methoxy group at position 2, and an aniline moiety with a propyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline typically involves multiple steps. One common method starts with the preparation of 3,6-dichloropyridine, which is then reacted with methanol in the presence of a base to form 3,6-dichloropyridin-2-yl methanol. This intermediate is then subjected to a nucleophilic substitution reaction with N-propylaniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups at the chlorine-substituted positions .
Applications De Recherche Scientifique
4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-pyridin-2-yl)-methanol: Similar in structure but with a single chlorine substitution and a hydroxyl group instead of a methoxy group.
4,6-Dichloro-2-pyridinamine: Contains similar chlorine substitutions but with an amino group instead of a methoxy and aniline moiety.
Uniqueness
The presence of both chlorine and methoxy groups on the pyridine ring, along with the N-propylaniline moiety, makes it a versatile compound for various chemical transformations and research applications .
Propriétés
Numéro CAS |
63843-24-3 |
|---|---|
Formule moléculaire |
C15H16Cl2N2O |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
4-[(3,6-dichloropyridin-2-yl)methoxy]-N-propylaniline |
InChI |
InChI=1S/C15H16Cl2N2O/c1-2-9-18-11-3-5-12(6-4-11)20-10-14-13(16)7-8-15(17)19-14/h3-8,18H,2,9-10H2,1H3 |
Clé InChI |
NKELBESWASYVDS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC=C(C=C1)OCC2=C(C=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


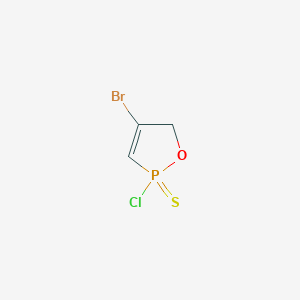
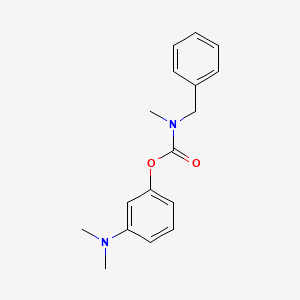
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
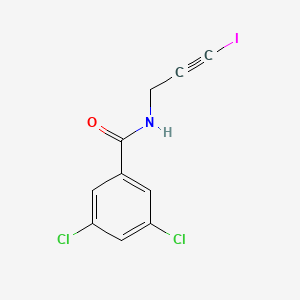
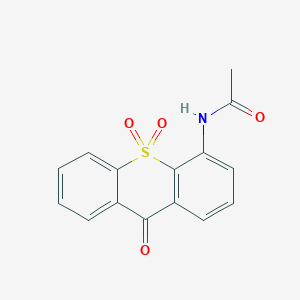
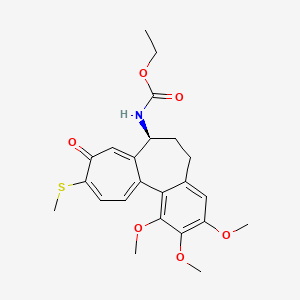
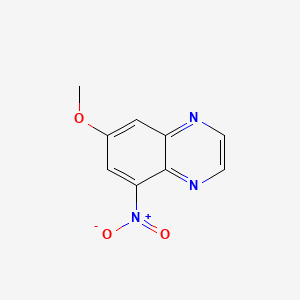
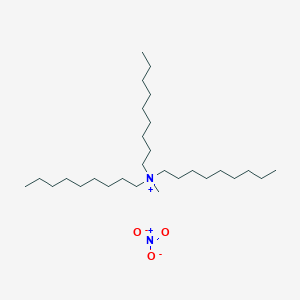
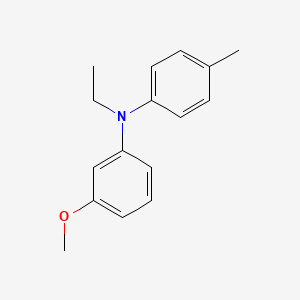
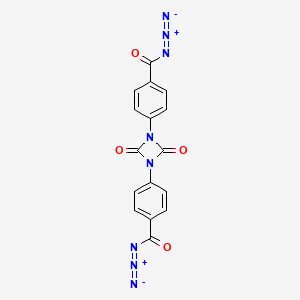
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
